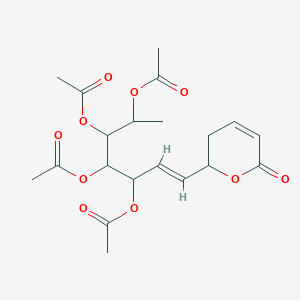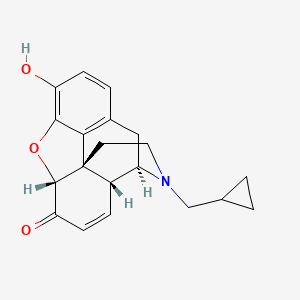
12(S)-HpEPE
Overview
Description
12(S)-Hydroperoxyeicosapentaenoic acid is a bioactive lipid derived from eicosapentaenoic acid, an omega-3 fatty acid. It is a member of the hydroperoxy fatty acids family and plays a significant role in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12(S)-Hydroperoxyeicosapentaenoic acid typically involves the enzymatic oxidation of eicosapentaenoic acid. Lipoxygenases, a group of enzymes, catalyze the addition of molecular oxygen to eicosapentaenoic acid, resulting in the formation of 12(S)-Hydroperoxyeicosapentaenoic acid. The reaction conditions often include a buffered aqueous solution at a physiological pH and temperature.
Industrial Production Methods
Industrial production of 12(S)-Hydroperoxyeicosapentaenoic acid can be achieved through biotechnological processes involving the cultivation of microorganisms or algae that produce eicosapentaenoic acid. The harvested eicosapentaenoic acid is then subjected to enzymatic oxidation to yield 12(S)-Hydroperoxyeicosapentaenoic acid.
Chemical Reactions Analysis
Types of Reactions
12(S)-Hydroperoxyeicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more stable compounds such as 12(S)-hydroxyeicosapentaenoic acid.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The hydroperoxy group can be substituted by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Catalyzed by lipoxygenases in the presence of molecular oxygen.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Requires specific catalysts and reaction conditions depending on the desired substitution.
Major Products
12(S)-Hydroxyeicosapentaenoic acid: Formed through the reduction of the hydroperoxy group.
Various substituted derivatives: Depending on the substitution reactions performed.
Scientific Research Applications
12(S)-Hydroperoxyeicosapentaenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive lipids.
Biology: Studied for its role in cell signaling and regulation of inflammatory responses.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the production of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
12(S)-Hydroperoxyeicosapentaenoic acid exerts its effects primarily through its interaction with specific receptors and enzymes involved in inflammatory pathways. It can modulate the activity of nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs), leading to the regulation of gene expression and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
12(S)-Hydroxyeicosapentaenoic acid: A reduced form of 12(S)-Hydroperoxyeicosapentaenoic acid with similar biological activities.
15(S)-Hydroperoxyeicosapentaenoic acid: Another hydroperoxy derivative of eicosapentaenoic acid with distinct biological functions.
5(S)-Hydroperoxyeicosapentaenoic acid: Involved in different signaling pathways compared to 12(S)-Hydroperoxyeicosapentaenoic acid.
Uniqueness
12(S)-Hydroperoxyeicosapentaenoic acid is unique due to its specific position of the hydroperoxy group, which confers distinct biological activities and interactions with cellular targets. Its role in modulating inflammatory responses and potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(5Z,8Z,10E,12S,14Z,17Z)-12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYXONNVAOHFR-UOLHMMFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


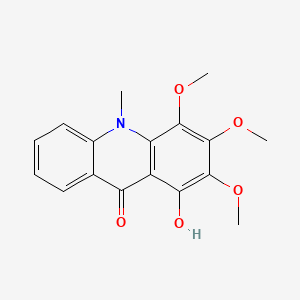
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
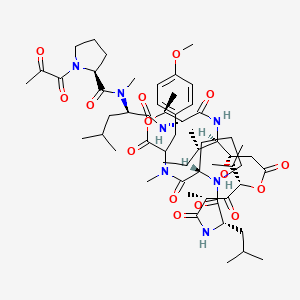
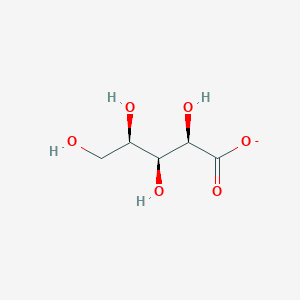
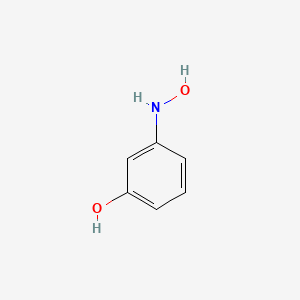


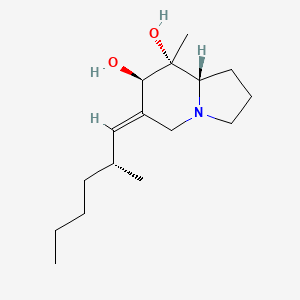
![Methyl (2E)-2-(10,13-dimethyl-11-oxo-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ylidene)acetate](/img/structure/B1235725.png)
